molecular formula C24H29N3O6 B13849231 (6aR,9R)-7-methyl-N-[(2S)-3,3,4,4,4-pentadeuterio-1-hydroxybutan-2-yl]-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;but-2-enedioic acid

(6aR,9R)-7-methyl-N-[(2S)-3,3,4,4,4-pentadeuterio-1-hydroxybutan-2-yl]-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;but-2-enedioic acid

Cat. No.: B13849231
M. Wt: 460.5 g/mol
InChI Key: NOFOWWRHEPHDCY-QESHVXKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl Ergonovine-d5 Maleate Salt is a semi-synthetic ergot alkaloid derivative. It is primarily used in scientific research as a reference standard for analytical purposes. This compound is a deuterated form of Methyl Ergonovine Maleate, where five hydrogen atoms are replaced with deuterium. It is known for its role in the prevention and control of postpartum hemorrhage due to its uterotonic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl Ergonovine-d5 Maleate Salt involves several steps, starting from lysergic acid. The key steps include:

Industrial Production Methods

Industrial production of Methyl Ergonovine-d5 Maleate Salt follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methyl Ergonovine-d5 Maleate Salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Methyl Ergonovine-d5 Maleate Salt. These products are often used in further research and development .

Scientific Research Applications

Methyl Ergonovine-d5 Maleate Salt has a wide range of scientific research applications, including:

    Analytical Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy.

    Pharmacology: Studied for its pharmacokinetics and pharmacodynamics in various biological systems.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action in controlling postpartum hemorrhage.

    Biotechnology: Used in the development of new drugs and therapeutic agents .

Mechanism of Action

Methyl Ergonovine-d5 Maleate Salt exerts its effects by increasing the tone, rate, and amplitude of contractions on the smooth muscles of the uterus. This action is mediated through the stimulation of serotonin and dopamine receptors, leading to sustained uterine contractions. The compound’s molecular targets include the smooth muscle cells of the uterus, where it binds to specific receptors to induce its effects .

Comparison with Similar Compounds

Similar Compounds

    Ergonovine Maleate: Another ergot alkaloid used for similar purposes.

    Methylergonovine Maleate: The non-deuterated form of Methyl Ergonovine-d5 Maleate Salt.

    Ergotamine: An ergot alkaloid used to treat migraines

Uniqueness

Methyl Ergonovine-d5 Maleate Salt is unique due to its deuterated nature, which makes it particularly useful in analytical applications. The presence of deuterium atoms enhances its stability and allows for more precise measurements in mass spectrometry and NMR spectroscopy .

Properties

Molecular Formula

C24H29N3O6

Molecular Weight

460.5 g/mol

IUPAC Name

(6aR,9R)-7-methyl-N-[(2S)-3,3,4,4,4-pentadeuterio-1-hydroxybutan-2-yl]-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;but-2-enedioic acid

InChI

InChI=1S/C20H25N3O2.C4H4O4/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13;5-3(6)1-2-4(7)8/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/t13-,14+,18-;/m1./s1/i1D3,3D2;

InChI Key

NOFOWWRHEPHDCY-QESHVXKDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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